molecular formula C16H22N4 B3469179 2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]pyrimidine

2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]pyrimidine

Cat. No.: B3469179
M. Wt: 270.37 g/mol
InChI Key: YQXCLJCAFQPUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Bicyclo[221]hept-5-enylmethyl)piperazin-1-yl]pyrimidine is a complex organic compound featuring a bicyclic structure fused with a piperazine ring and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]pyrimidine typically involves multiple steps. One common approach starts with the preparation of the bicyclo[2.2.1]hept-5-enylmethyl precursor, which is then reacted with piperazine under controlled conditions to form the intermediate. This intermediate is subsequently reacted with a pyrimidine derivative to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or other transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications .

Scientific Research Applications

2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The piperazine ring can interact with various neurotransmitter receptors, while the pyrimidine moiety may engage in hydrogen bonding and π-π interactions with nucleic acids or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]pyrimidine is unique due to its combination of a bicyclic structure with both piperazine and pyrimidine rings.

Properties

IUPAC Name

2-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)12-15-11-13-2-3-14(15)10-13/h1-5,13-15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXCLJCAFQPUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.